5-Methoxythiazol-2-amine
Overview
Description
5-Methoxythiazol-2-amine is a heterocyclic organic compound with the molecular formula C4H6N2OS. It features a thiazole ring substituted with a methoxy group at the 5-position and an amino group at the 2-position.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 5-methoxythiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows thiazole derivatives to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a high gi absorption and is soluble in water . These properties suggest that this compound may have good bioavailability.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable at temperatures between 2-8°c . This suggests that temperature could be an important environmental factor influencing the action of this compound.
Biochemical Analysis
Biochemical Properties
Thiazole compounds, which include 5-Methoxythiazol-2-amine, have been found to have diverse biological activities They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Thiazole compounds have been reported to have antitumor and cytotoxic activity on human tumor cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxythiazol-2-amine typically involves the reaction of appropriate thiazole precursors with methoxy and amino substituents. One common method involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate electrophile under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The reaction conditions often require precise temperature control, use of catalysts, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxythiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
5-Methoxythiazol-2-amine has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-5-methylthiazole
- 2-Amino-5-nitrothiazole
- 5-Methoxy-1,3-thiazol-2-amine
Comparison: 5-Methoxythiazol-2-amine is unique due to the presence of both methoxy and amino groups on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-methoxy-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNOHWKQLWLLAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50900985 | |
Record name | NoName_31 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50900985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59019-85-1 | |
Record name | 5-methoxy-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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